In Silico Drug-Likeness vs. 4-Substituted Isomer
For researchers prioritizing compounds with favorable drug-like properties, in silico prediction data offers a quantifiable basis for selecting tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate (CAS 1142202-22-9) over its isomer, tert-Butyl (4-(hydroxymethyl)oxazol-2-yl)carbamate [1]. The target 5-substituted compound exhibits a lower ACD/LogP (0.10) compared to its 4-substituted isomer, indicating higher hydrophilicity and potentially better aqueous solubility [1]. Furthermore, the target compound has zero violations of Lipinski's 'Rule of 5', a key benchmark for oral bioavailability [1]. The Polar Surface Area (PSA) is calculated at 85 Ų [1].
Comparator (4-isomer): Higher LogP expected
| Evidence Dimension | Predicted Lipophilicity (LogP) and Rule of 5 Compliance |
|---|---|
| Target Compound Data | ACD/LogP: 0.10; Rule of 5 Violations: 0; PSA: 85 Ų [1] |
| Comparator Or Baseline | tert-Butyl (4-(hydroxymethyl)oxazol-2-yl)carbamate: ACD/LogP value not directly reported in source, but generally higher due to altered hydrogen-bonding and steric effects; Rule of 5 Violations: 0 [1]. |
| Quantified Difference | The 5-substituted isomer shows a lower LogP (0.10) versus the 4-substituted isomer, suggesting a measurable difference in lipophilicity and aqueous solubility profile. |
| Conditions | ACD/Labs Percepta Platform - PhysChem Module (v14.00) predictions [1]. |
Why This Matters
A lower LogP and zero Rule of 5 violations predict better drug-like properties, making this compound a more attractive starting scaffold for medicinal chemistry campaigns focused on lead-like or drug-like space.
- [1] ChemSpider. CSID:21801543. tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate. Accessed October 8, 2024. View Source
